4-Acetamido-8-chloroquinoline-3-carboxylic acid

Description

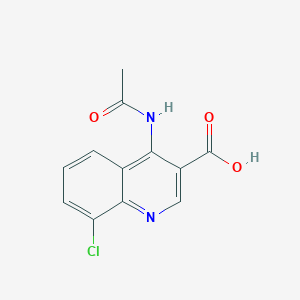

4-Acetamido-8-chloroquinoline-3-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 8, an acetamido group at position 4, and a carboxylic acid moiety at position 2. The acetamido group enhances solubility and may influence binding interactions, while the chloro substituent contributes to electronic effects and steric properties. The carboxylic acid at position 3 provides a polar functional group, critical for interactions with biological targets or metal coordination.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O3 |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

4-acetamido-8-chloroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |

InChI Key |

OGRMLCLHJDIFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-8-chloroquinoline-3-carboxylic acid typically involves the acylation of 8-chloroquinoline-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of 4-amino-8-chloroquinoline-3-carboxylic acid.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-Acetamido-8-chloroquinoline-3-carboxylic acid is a synthetic heterocyclic organic compound belonging to the quinoline class. It possesses a chloro group at the 8-position, an acetamido group at the 4-position, and a carboxylic acid functional group at the 3-position of the quinoline ring. It is unique due to its substitution pattern that gives it distinct biological activities and chemical reactivity, making it a versatile compound in medicinal chemistry.

Applications in Medicinal Chemistry

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Analogs

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chloroquine | 7-Chloroquinoline derivative | Established antimalarial drug |

| Hydroxychloroquine | Hydroxy derivative of chloroquine | Used for autoimmune diseases |

| 4-Aminoquinoline | Amino group at the 4-position | Precursor for various derivatives |

| 6-Chloroquinoline | Chloro group at the 6-position | Investigated for anticancer properties |

Related Research

Other quinoline and quinazoline derivatives have demonstrated biological activities that may be related to the potential of this compound:

- N-(3-nitrophenyl)quinoline-2-carboxamide showed virus growth inhibition activity . The antiviral activity is influenced by increasing the electron-withdrawing properties of substituents on the anilide ring and is positively influenced by increasing the lipophilicity .

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was the most potent compound among tested derivatives and can be considered a potential lead for further structural and molecular optimization of the quinazoline-based carboxylic acid scaffold for Aurora A kinase selective inhibition with apoptosis properties .

- Substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b] derivatives have shown interesting antibacterial activity mainly against Gram-positive strains .

Mechanism of Action

The mechanism of action of 4-Acetamido-8-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Positional Isomerism : The placement of substituents significantly alters biological activity. For example, chloro at position 8 (target compound) versus position 5 (70585-49-8) may affect steric interactions with target proteins.

- Functional Groups: The acetamido group in the target compound is unique among the listed analogs.

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., 131548-98-6, 193975-33-6) are typically prodrugs with enhanced membrane permeability, whereas the carboxylic acid form (target compound) may exhibit stronger hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Implications

- Stability : Iodo-substituted analogs (e.g., 193975-33-6) may exhibit photodegradation risks, whereas the acetamido group in the target compound could enhance thermal stability.

- Bioactivity : Nitro groups (131548-98-6) are often associated with antibacterial activity but may confer toxicity. The acetamido group’s hydrogen-bonding capacity could enhance target selectivity.

Biological Activity

4-Acetamido-8-chloroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline class, recognized for its diverse biological activities. This compound features a unique substitution pattern that enhances its pharmacological potential, particularly in medicinal chemistry. This article reviews the biological activities of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Chloro group at the 8-position

- Acetamido group at the 4-position

- Carboxylic acid functional group at the 3-position

This specific arrangement contributes to its distinct biological activities and chemical reactivity, making it a candidate for various pharmaceutical applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to interact with bacterial DNA, leading to inhibition of replication and cell death. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

| Salmonella typhi | 64 |

These findings suggest that the compound could be developed as a potent antibacterial agent, especially against resistant strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens, with notable activity against Candida species. The antifungal efficacy is detailed in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The IC50 values for these cell lines are presented in Table 3.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 15 |

| A549 | 20 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression through interaction with cellular macromolecules .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : The compound affects cellular membranes in fungi and bacteria, leading to increased permeability and eventual cell death.

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections and cancer:

- A study demonstrated that when used in combination with other antibiotics, it enhanced the antibacterial efficacy against multi-drug resistant strains of E. coli.

- Another investigation found that it significantly reduced tumor size in xenograft models of breast cancer when administered alongside standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.